molecular formula C13H10ClNO2 B11802135 Methyl 3-(2-chlorophenyl)picolinate

Methyl 3-(2-chlorophenyl)picolinate

Cat. No.: B11802135
M. Wt: 247.67 g/mol
InChI Key: HBRJLKGMBVRKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-chlorophenyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a methyl ester group attached to the 3-position of a picolinic acid moiety, which is further substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorophenyl)picolinate typically involves the esterification of 3-(2-chlorophenyl)picolinic acid. One common method is the reaction of 3-(2-chlorophenyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted picolinates.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)picolinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of agrochemicals, such as herbicides and pesticides, due to its structural properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-bromophenyl)picolinate
  • Methyl 3-(2-fluorophenyl)picolinate
  • Methyl 3-(2-methylphenyl)picolinate

Uniqueness

Methyl 3-(2-chlorophenyl)picolinate is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall activity compared to other similar compounds.

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

methyl 3-(2-chlorophenyl)pyridine-2-carboxylate

InChI

InChI=1S/C13H10ClNO2/c1-17-13(16)12-10(6-4-8-15-12)9-5-2-3-7-11(9)14/h2-8H,1H3

InChI Key

HBRJLKGMBVRKAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.